molecular formula C18H20ClN3O2 B2557923 3-(3-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one CAS No. 2034396-17-1

3-(3-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2557923
CAS No.: 2034396-17-1
M. Wt: 345.83
InChI Key: UARCEDVGKBRPGS-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one is a ketone-based compound featuring a piperidine ring substituted at the 3-position with a pyrimidin-2-yloxy group and a 3-chlorophenyl moiety attached to the propan-1-one backbone. The 3-chlorophenyl group may enhance lipophilicity and influence binding interactions, while the pyrimidin-2-yloxy substituent could contribute to hydrogen bonding or π-π stacking with target proteins .

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-15-5-1-4-14(12-15)7-8-17(23)22-11-2-6-16(13-22)24-18-20-9-3-10-21-18/h1,3-5,9-10,12,16H,2,6-8,11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARCEDVGKBRPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=CC(=CC=C2)Cl)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The chlorophenyl group is introduced through a halogenation reaction, where a phenyl ring is treated with chlorine under controlled conditions.

    Pyrimidin-2-yloxy Group Introduction: The pyrimidin-2-yloxy group is synthesized through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with an appropriate leaving group.

    Piperidin-1-yl Group Addition: The final step involves the coupling of the chlorophenyl and pyrimidin-2-yloxy intermediates with a piperidine derivative under suitable conditions, such as the presence of a base and a solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

3,3,3-Trifluoro-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]propan-1-one
  • Key Differences : The pyrimidinyloxy group is substituted at the 4-position of the pyrimidine ring instead of the 2-position. This positional isomerism may alter electronic properties and binding affinity.
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-6-yl)propan-1-one
  • Key Differences : Replaces the piperidine core with piperazine and substitutes the pyrimidinyloxy group with an indole moiety.
  • Implications: Piperazine’s additional nitrogen atom may improve water solubility but reduce metabolic stability.
(2Z)-1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-1-yl)prop-2-en-1-one
  • Key Differences : Features a conjugated α,β-unsaturated ketone (prop-2-en-1-one) and a naphthyl group instead of pyrimidinyloxy.

Analogues with Heterocyclic Modifications

1-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-(dimethylamino)propan-1-one
  • Key Differences: Incorporates a pyrimidoindole scaffold and a dimethylamino group.
  • Biological Relevance : Such compounds exhibit kinase inhibitory activity (e.g., IC50 = 480 nM for GSK-3β) due to the pyrimidoindole’s planar structure, which facilitates ATP-binding pocket interactions .
3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one
  • Key Differences: Substitutes the piperidine-pyrimidinyloxy system with a pyrazole ring and an anilino group.

Physicochemical and Pharmacokinetic Comparisons

Compound Core Structure Key Substituents Molecular Weight Predicted logP Notable Properties
Target Compound Piperidine 3-Chlorophenyl, Pyrimidin-2-yloxy ~375.8* ~2.8* Moderate lipophilicity
Compound A Piperidine Pyrimidin-4-yloxy, Trifluoromethyl ~332.3 ~1.9 Enhanced solubility
Compound B Piperazine 3-Chlorophenyl, Indole ~383.9 ~3.2 High aromatic stacking potential
Compound D Piperidine Pyrimidoindole, Dimethylamino ~442.9 ~2.5 Kinase inhibition (IC50 = 480 nM)

*Estimated based on structural analogs.

Biological Activity

3-(3-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one, also known by its CAS number 2034396-17-1, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN3O2C_{18}H_{20}ClN_{3}O_{2} with a molecular weight of approximately 345.8 g/mol. The structure features a chlorophenyl group and a pyrimidin-2-yloxy-piperidine moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₀ClN₃O₂
Molecular Weight345.8 g/mol
CAS Number2034396-17-1

The compound's mechanism of action is primarily linked to its interaction with various biological targets, including receptors involved in immune response modulation. It has been identified as a potential inhibitor of the PD-1/PD-L1 pathway, which plays a crucial role in tumor immunotherapy. By disrupting this pathway, the compound may enhance T-cell activity against tumors, thereby improving anti-cancer responses .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. By inhibiting the PD-1/PD-L1 interaction, it may restore the immune system's ability to recognize and destroy cancer cells. This mechanism is particularly relevant in the context of solid tumors where PD-L1 expression is often upregulated .

Neuropharmacological Effects

The compound's piperidine structure suggests potential neuropharmacological effects. Compounds with similar structures have been shown to interact with neurotransmitter receptors, indicating that this compound may influence pathways related to mood regulation or cognitive function .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit significant binding affinity for various receptors, including serotonin and dopamine receptors. These interactions suggest potential applications in treating psychiatric disorders .

Study 1: Inhibition of PD-L1

A study conducted by Lin et al. focused on small molecule inhibitors targeting PD-L1. The research utilized molecular docking techniques to identify compounds that could effectively inhibit PD-L1 dimerization. The findings indicated that compounds structurally similar to this compound showed promising results in preventing PD-1/PD-L1 interactions, leading to enhanced T-cell activation against tumors .

Study 2: Neuropharmacological Activity

Another study explored the neuropharmacological properties of piperidine derivatives, revealing that modifications in the piperidine ring could significantly alter receptor binding profiles and bioactivity. This research supports the hypothesis that this compound could have therapeutic implications for mood disorders through its action on neurotransmitter systems .

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